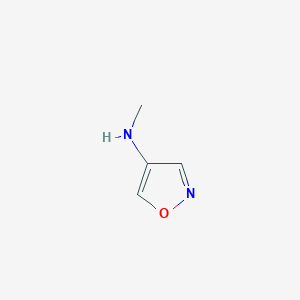

N-methyl-1,2-oxazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-6-7-3-4/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGULZSLJFEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CON=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 1,2 Oxazol 4 Amine and Analogs

De Novo Synthesis of the 1,2-Oxazol-4-amine Core

The foundational step in synthesizing N-methyl-1,2-oxazol-4-amine is the construction of the 1,2-oxazol-4-amine ring system. This can be achieved through several de novo strategies, which involve building the heterocyclic ring from acyclic precursors. mdpi.com

Approaches Involving Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of the 1,2-oxazole ring. A prevalent method involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632). nih.gov Another key strategy is the cyclocondensation of N-acylated glycine (B1666218) derivatives with aldehydes. mdpi.com

A notable example is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate by the addition of hydroxylamine to the enaminone, followed by the elimination of dimethylamine (B145610). Intramolecular cyclization and subsequent dehydration yield the desired 1,2-oxazole. nih.govresearchgate.net The reaction between β-enamino ketoester precursors and hydroxylamine can potentially lead to two isomeric 1,2-oxazoles. nih.govresearchgate.net

The van Leusen reaction, involving the condensation of tosylmethyl isocyanide (TosMIC) with an aldehyde under basic conditions, provides another route to oxazoline (B21484) intermediates, which can be further converted to oxazoles. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| 1,3-Diketones, N,N-dimethylformamide dimethylacetal | Hydroxylamine | Regioisomerically substituted 1,2-oxazoles | nih.gov |

| 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids, Benzaldehyde/4-fluorobenzaldehyde | Acetic anhydride (B1165640), Sodium acetate | Oxazol-5(4H)-ones | mdpi.com |

| β-enamino ketoesters | Hydroxylamine hydrochloride | 5-(cycloaminyl)-1,2-oxazole-4-carboxylates | nih.govresearchgate.net |

| Potassium formyl-substituted aryl- and heteroaryltrifluoroborates, Tosylmethyl isocyanide (TosMIC) | Basic conditions | Oxazoline-substituted potassium organotrifluoroborates | nih.gov |

| Sulfamethoxazole, Benzoyl chloride | Pyridine, reflux or microwave | N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide | researchgate.net |

Cycloaddition Strategies for 1,2-Oxazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing the 1,2-oxazole ring. nih.gov The reaction between nitrile oxides, as 1,3-dipoles, and alkenes or alkynes serving as dipolarophiles is a well-established method for synthesizing isoxazolines and isoxazoles. mdpi.com

Nitrile oxides can be generated in situ from aldoximes using various oxidizing agents such as chloramine-T, N-halosuccinimides, and hypohalites. mdpi.com A [3+2] cycloaddition/oxidative aromatization sequence using visible light-induced photoredox catalysis provides a route to 2,4,5-trisubstituted oxazoles from 2H-azirines and aldehydes. bohrium.com

Another innovative approach is the [2+2+1] annulation strategy. This method constructs multiple bonds in a single operation. For instance, a gold-catalyzed intermolecular reaction between an alkyne, a nitrile, and an oxygen source can yield the oxazole (B20620) framework. rsc.org An umpolung strategy for intermolecular [2+2+1] cycloaddition between two aryl aldehydes and a nitrile has also been developed, providing 2,4,5-trisubstituted oxazoles. rsc.org

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkenes/Alkynes | - | Isoxazolines/Isoxazoles | mdpi.com |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Chloramine T, EtOH, 50°C | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazoles | mdpi.com |

| [3+2] Cycloaddition/Oxidative Aromatization | 2H-azirines, Aldehydes | Visible light-induced photoredox catalysis | 2,4,5-Trisubstituted oxazoles | bohrium.com |

| [2+2+1] Cycloaddition | Alkyne, Nitrile, Oxygen source | Gold catalyst | 2,4,5-Trisubstituted oxazoles | rsc.org |

| [2+2+1] Cycloaddition (Umpolung) | Aryl aldehydes, Nitrile | TMSOTf | 2,4,5-Trisubstituted oxazoles | rsc.org |

Other Cyclization Methods for Amino-Substituted Oxazoles

Various other cyclization methods have been developed to synthesize amino-substituted oxazoles. One such method is the iodine-mediated desulfurative cyclization of α-amino ketones and isothiocyanates. researchgate.net This transition-metal-free process provides access to a variety of 2-amino substituted oxazole derivatives under mild conditions. researchgate.net

Another strategy involves the cyclization of activated methylene (B1212753) isocyanides with carbamimidothioates induced by a base to yield N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, which are structurally related to amino-oxazoles. thieme-connect.com Furthermore, the synthesis of N-substituted aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols using a cyanating agent or via Smiles rearrangement of benzoxazole-2-thiol activated with chloroacetyl chloride. acs.org

Post-Cyclization N-Methylation Strategies for Oxazol-4-amines

Once the 1,2-oxazol-4-amine core is synthesized, the final step to obtain this compound is the N-methylation of the amino group. This can be achieved through various methylation strategies. A comprehensive overview of mono-alkylation methodologies for amines, amides, and sulfonamides highlights the importance of precise chemical modification in drug discovery. nih.gov

A common method for N-methylation involves the reaction of the primary amine with a methylating agent. For instance, the synthesis of N-Methyl-1-(1,3-oxazol-4-yl)methanamine can be achieved by reacting 4-chloro-1,3-oxazole with methylamine (B109427) in the presence of a base like sodium hydroxide (B78521).

Multi-Component Reactions (MCRs) for this compound Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. rsc.org MCRs are considered green and sustainable processes due to their high atom economy and reduction of waste. rsc.org

The Ugi four-component reaction (U4CR) is a prominent example of an MCR, typically involving a ketone or aldehyde, a carboxylic acid, an isocyanide, and an amine. mdpi.com While direct synthesis of this compound via a single MCR is not explicitly detailed, the principles of MCRs can be applied to construct highly substituted oxazole systems. For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provides a wide range of substituted oxazoles. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to develop more environmentally benign processes. mdpi.com This involves the use of greener solvents, catalysts, and reaction conditions. mdpi.com

For the synthesis of oxazoles, sustainable methods include the use of calcium-catalyzed elimination-cyclization with isocyanides to produce 5-amino-oxazoles. nih.gov This method aligns with green chemistry principles by utilizing a non-precious metal catalyst. nih.gov Another green approach is the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.orgrsc.org

The development of one-pot syntheses and MCRs also contributes to greener synthetic routes by reducing waste and reaction times. rsc.org Microwave-assisted synthesis is another green technique that can lead to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Product | Reference |

| Calcium-Catalyzed Elimination-Cyclization | N-acyl-N,O-acetal, Isocyanide | Ca(NTf2)2, nBu4NPF6, EtOAc, 80°C | 5-Aminooxazoles | nih.gov |

| CO2/Photoredox-Cocatalyzed Oxidative Cyclization | α-bromo ketones, Amines | CO2, Eosin Y, visible light | Substituted oxazoles | organic-chemistry.orgrsc.org |

| Microwave-Assisted Synthesis | Substituted alkoxy acid chloride, other precursors | Microwave irradiation | 1,3,4-oxadiazole derivatives | mdpi.com |

| Metal-Free Intramolecular Cyclization | Thiobenzamide | N-bezyl-DABCO-tribromide, wet solid-solid conditions | Aryl-substituted 1,2,4-thiadiazoles | mdpi.com |

Mechanistic Investigations of N Methyl 1,2 Oxazol 4 Amine Synthesis and Transformations

Reaction Pathway Elucidation of 1,2-Oxazole Formation

The formation of the 1,2-oxazole (isoxazole) ring system can be achieved through several synthetic routes. Two primary pathways are prominently documented for constructing this heterocyclic core. The first involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govresearchgate.net The second, and more classical, approach is the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net

A significant route for producing substituted 1,2-oxazoles, including precursors to N-methyl-1,2-oxazol-4-amine, involves the reaction of β-enamino ketoesters with hydroxylamine. nih.govbeilstein-journals.org Mechanistic analysis of this condensation reaction reveals two plausible pathways, as illustrated in recent studies. nih.govresearchgate.net

Pathway 1: The reaction initiates with the formation of an intermediate (A) from the enaminone and hydroxylamine. This is followed by the elimination of a dimethylamine (B145610) molecule to yield intermediate B. Subsequent intramolecular cyclization forms intermediate C, which then undergoes dehydration to generate the final 1,2-oxazole product. nih.gov

Pathway 2: An alternative pathway begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone system, forming intermediate D. nih.gov This intermediate then proceeds through cyclization and dehydration to yield the 1,2-oxazole ring.

These pathways highlight the key steps of condensation, cyclization, and dehydration that are fundamental to the formation of the 1,2-oxazole scaffold from acyclic precursors. The exact pathway followed can be influenced by substrate structure and reaction conditions.

Role of Catalysis in this compound Related Reactions

Catalysis plays a pivotal role in both the synthesis of the 1,2-oxazole core and the subsequent modification of its functional groups, such as the N-methylation of an amine substituent.

In the synthesis of 1,2-oxazole precursors, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the formation of β-keto esters, which are key starting materials. nih.gov For transformations on the pre-formed isoxazole (B147169) ring, Lewis acids have proven effective. For instance, indium (III) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the reaction of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with carbonyl compounds to form imine derivatives. nih.gov

The N-methylation of amines, a crucial transformation for converting an amino-oxazole to this compound, is often achieved through transition-metal catalysis. Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-methylation of anilines using methanol (B129727) as the C1 source. csic.es Mechanistic studies suggest this occurs via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde, which then reacts with the amine before the hydrogen is returned. csic.es Similarly, air-stable ruthenium on carbon (Ru/C) nanoparticles have been employed as a heterogeneous catalyst for the N-dimethylation of primary amines using formaldehyde, proceeding efficiently without the need for a ligand or base. acs.org

Furthermore, organocatalysis has emerged as a powerful strategy for asymmetric transformations in related heterocyclic systems. Chiral tertiary amine/thiourea catalysts have been used for the highly diastereo- and enantioselective Michael addition of 5H-oxazol-4-ones to nitroolefins, demonstrating the potential for precise stereocontrol in C-C bond formation on related scaffolds. acs.org

Table 1: Catalysts in 1,2-Oxazole Synthesis and Related Transformations

| Catalyst/Reagent | Reaction Type | Substrate/Precursor | Outcome | Reference |

|---|---|---|---|---|

| Indium (III) trifluoromethanesulfonate | Imine Formation | 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Catalyzes reaction with carbonyl compounds. | nih.gov |

| Iridium(I)-NHC Complex | N-methylation | Aromatic primary amines | Selective formation of N-methylamino derivatives via a borrowing hydrogen mechanism. | csic.es |

| Ruthenium on Carbon (Ru/C) | N-dimethylation | Primary amines | Efficient and selective N,N-dimethylation using formaldehyde. | acs.org |

| Chiral Tertiary Amine/Thiourea | Asymmetric Michael Addition | 5H-oxazol-4-ones | Excellent diastereo- and enantioselectivity. | acs.org |

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling selectivity is a paramount challenge in the synthesis of substituted heterocycles. In the context of this compound, both regioselectivity (control of isomer formation based on substituent position) and stereoselectivity (control of the 3D arrangement of atoms) are critical.

Regioselectivity is a key consideration in the cyclization reaction between β-enamino ketoesters and hydroxylamine, which can potentially form two different regioisomeric 1,2-oxazoles. nih.gov Research has demonstrated that a convenient and efficient regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates can be achieved. nih.govnih.gov The unambiguous assignment of the resulting structures and thus the confirmation of regioselectivity relies on advanced analytical methods, including 1H, 13C, and 15N NMR spectroscopy, as well as single-crystal X-ray diffraction. nih.govnih.gov Theoretical studies on related systems, such as the formation of 7-aminooxazolo[5,4-d]pyrimidines from an isoxazole precursor, have also been used to explain the preferential formation of a specific constitutional isomer based on thermodynamic stability. mdpi.com

While the core 1,2-oxazole ring is planar and achiral, stereoselectivity becomes crucial when chiral centers are present in the substituents or when creating them in subsequent reactions. Although direct examples for this compound are specific, principles from related systems are highly relevant.

Substrate Control: An asymmetric synthesis of α-hydroxy-β-amino esters was developed using chiral α-methylbenzyl imines as dipolarophiles in a Rh(II)-catalyzed cycloaddition, yielding enantiomerically pure products through substrate-controlled diastereoselectivity. diva-portal.org

Catalyst Control: The development of peptide-catalyzed dynamic kinetic resolution of oxazol-5(4H)-ones demonstrates how a chiral catalyst can control the stereochemical outcome. acs.org Specific tetrapeptides were found to catalyze the methanolysis of racemic oxazolones to produce α-amino acid esters with high enantiomeric ratios (up to 98:2 er). acs.org Such catalyst-controlled approaches are essential for generating optically active compounds.

Table 2: Examples of Selectivity in 1,2-Oxazole Related Syntheses

| Reaction | Type of Selectivity | Key Factors | Outcome | Reference |

|---|---|---|---|---|

| β-enamino ketoesters + Hydroxylamine | Regioselective | Substrate structure and reaction conditions. | Preferential formation of one regioisomeric 1,2-oxazole. | nih.govbeilstein-journals.orgnih.gov |

| Carbonyl ylide + Chiral aldimine | Diastereoselective | Use of a chiral auxiliary on the substrate. | Formation of enantiomerically pure syn-α-hydroxy-β-amino esters. | diva-portal.org |

| Dynamic Kinetic Resolution of Oxazolones | Enantioselective | Chiral peptide catalyst. | Conversion of a racemate into a highly enantioenriched product. | acs.org |

Kinetic and Thermodynamic Studies of this compound Chemical Transformations

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, mechanisms, and the stability of intermediates and products. For 1,2-oxazole systems, such studies have been performed to understand their reactivity and degradation pathways.

The kinetics of the reaction between ozone and various azoles, including 1,2-oxazoles, have been investigated. acs.org These reactions are relevant for understanding the environmental fate of such compounds. The reaction of ozone with the parent oxazole (B20620) and 2-methyloxazole (B1590312) proceeds via a Criegee-type mechanism, initially attacking the C=C double bond. acs.org Apparent second-order rate constants (kO3) have been determined, providing a quantitative measure of their reactivity towards ozone.

Table 3: Kinetic Data for the Ozonation of Oxazoles

| Compound | Rate Constant (kO3) [M-1s-1] | pH | Reference |

|---|---|---|---|

| Oxazole | (1.1 ± 0.1) x 104 | 7 | acs.org |

| 2-Methyloxazole | (3.2 ± 0.2) x 104 | 7 | acs.org |

In the context of synthesis, kinetic studies are instrumental in process optimization. An investigation into the glycosylation of an N-acetylgalactosamine (GalNAc) donor involved the preactivation of the donor to form a 1,2-oxazolinium intermediate, which was then converted to a more stable 1,2-oxazoline. acs.org Kinetic monitoring of the subsequent glycosylation step, where the 1,2-oxazoline acts as the donor, was crucial for understanding the reaction profile and optimizing the manufacturing process. acs.org

Thermodynamic considerations also play a role in predicting reaction outcomes. Theoretical research into the formation of fused heterocyclic systems from isoxazole precursors has been used to evaluate the relative stability of potential isomers, thereby explaining why certain products are formed preferentially. mdpi.com These computational studies complement experimental findings by providing insight into the thermodynamic landscape of the reaction.

Chemical Functionalization and Derivatization of N Methyl 1,2 Oxazol 4 Amine

Amine Functional Group Modifications

The N-methylamino group is the primary site for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These modifications include acylation, carbamation, imine formation, alkylation, and arylation, each providing a pathway to new molecular scaffolds.

N-acylation is a fundamental transformation for converting amines into amides. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For N-methyl-1,2-oxazol-4-amine, this process would yield the corresponding N-acyl-N-methyl-1,2-oxazol-4-amine derivative. These reactions are crucial in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.

Commonly employed N-acylation reagents and their typical reaction conditions are summarized below. While specific studies on this compound are not prevalent, the reactivity can be inferred from general amine chemistry. researchgate.net

Table 1: Common N-Acylation and Carbamation Reagents

| Reagent Class | Specific Example | Typical Conditions | Product |

|---|---|---|---|

| Acyl Halide | Acetyl chloride | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine) | N-acetyl-N-methyl-1,2-oxazol-4-amine |

| Acid Anhydride | Acetic anhydride | Base or acidic catalyst, often neat or in an inert solvent | N-acetyl-N-methyl-1,2-oxazol-4-amine |

| Activated Ester | N-Acylbenzotriazole | Aqueous or organic solvent (e.g., THF), often mild conditions | Corresponding Amide |

| Chloroformate | Ethyl chloroformate | Inert solvent, Base (e.g., Triethylamine) | Ethyl (methyl(1,2-oxazol-4-yl))carbamate |

Carbamation, the formation of a carbamate, is achieved by reacting the amine with a chloroformate or an isocyanate. This functionalization is important for creating bioisosteres of amides and for installing protecting groups on the nitrogen atom. For example, reaction with ethyl chloroformate would yield the corresponding ethyl carbamate.

The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base, characterized by a carbon-nitrogen double bond (C=N). nih.govresearchgate.netmdpi.comnih.govalayen.edu.iq These reactions are typically reversible and are often catalyzed by acid. nih.gov

However, this compound is a secondary amine. When a secondary amine reacts with an aldehyde or ketone, the initial adduct, a carbinolamine, cannot dehydrate to form a stable neutral imine because there is no second proton on the nitrogen to eliminate. Instead, the carbinolamine can eliminate water to form a positively charged species called an iminium ion. Alternatively, if the carbonyl compound has an α-hydrogen, the reaction can proceed to form an enamine.

The general pathway for the reaction of a secondary amine with a carbonyl compound is illustrated below.

Reaction Pathway:

Nucleophilic Attack: The secondary amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming a resonance-stabilized iminium cation.

This reactivity makes this compound a candidate for use in reactions like the Mannich reaction, where iminium ions are key intermediates for forming carbon-carbon bonds.

N-alkylation introduces an alkyl group onto the amine nitrogen, converting the secondary amine into a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. A greener approach involves the use of alcohols as alkylating agents in the presence of a catalyst, a process known as "hydrogen borrowing catalysis," where the only byproduct is water. beilstein-journals.org Such transformations can significantly alter the basicity and lipophilicity of the parent molecule.

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, typically requires more specialized conditions, often involving transition-metal catalysis. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. This reaction is a powerful tool for constructing complex molecules that incorporate an N-aryl-N-methyl-1,2-oxazol-4-amine moiety.

Table 2: Representative N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Tertiary Amine |

| N-Alkylation | Alcohol (e.g., Benzyl alcohol) | Hydrogen Borrowing Catalyst (e.g., Ru, Ir complexes) | Tertiary Amine |

Substituent Effects and Modifications on the 1,2-Oxazole Ring

The 1,2-oxazole ring is a five-membered heteroaromatic system with distinct electronic properties. The ring is generally considered electron-deficient, which influences its reactivity towards electrophilic and nucleophilic attack. The N-methylamino group at the C-4 position acts as an electron-donating group, which can modulate the reactivity of the ring.

Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally difficult due to its electron-deficient nature. However, the presence of the activating amino group at C-4 would be expected to direct incoming electrophiles to the C-5 position.

Modifications to the 1,2-oxazole ring often involve strategies that build the ring system from acyclic precursors, allowing for the introduction of various substituents at different positions. For instance, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride is a versatile method for preparing highly functionalized 1,2-oxazoles. nih.gov This approach allows for substituents to be incorporated into the initial building blocks, which are then carried through to the final heterocyclic product.

Integration into Larger Chemical Structures

This compound and its derivatives can serve as valuable building blocks in the synthesis of more complex molecules. The 1,2-oxazole motif is a common scaffold in many biologically active compounds and natural products.

One key strategy involves using the functionalized amine as a nucleophile to connect to other molecular fragments. For example, after acylation with a bifunctional molecule, the other end of the molecule can be further elaborated. Similarly, N-arylation reactions can link the this compound core to other heterocyclic or carbocyclic systems.

Advanced Spectroscopic Characterization of N Methyl 1,2 Oxazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of N-methyl-1,2-oxazol-4-amine. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, allowing for the assignment of each atom in the structure.

In ¹H NMR, the proton on the C5-position of the 1,2-oxazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The N-methyl protons would also produce a singlet, typically at a higher field, while the amine (N-H) proton signal can be broad and its position dependent on solvent and concentration.

In ¹³C NMR, the carbon atoms of the 1,2-oxazole ring exhibit characteristic chemical shifts. For instance, in related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the ring carbons resonate at approximately δ 150.2 (C3), δ 108.3 (C4), and δ 179.5 (C5) ppm beilstein-journals.orgnih.gov. The N-methyl carbon would appear at a significantly higher field. These distinct signals allow for the unambiguous confirmation of the core ring structure and the attached substituents.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-H | ~8.5 | ~150 |

| C4 | - | ~108 |

| C5 | - | ~179 |

| N-CH₃ | ~2.5 - 3.0 | ~30 - 35 |

| N-H | Variable, broad | - |

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the molecule. Although less sensitive than ¹H NMR, it is highly effective for distinguishing between different nitrogen sites, such as the ring nitrogen of the oxazole (B20620) and the exocyclic amine nitrogen.

For derivatives of 1,2-oxazole, the ring nitrogen (N2) has a characteristic chemical shift. In studies of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the oxazole nitrogen resonated at δ −0.6 ppm, while the exocyclic azetidine (B1206935) nitrogen was observed at δ −311.7 ppm beilstein-journals.org. Similarly, for this compound, two distinct signals would be expected, confirming the presence and electronic state of both the heterocyclic and the methylamino nitrogen atoms.

| Nitrogen Atom | Expected Chemical Shift (ppm) |

|---|---|

| N2 (Oxazole Ring) | ~ -3 to -1 |

| N4 (Methylamine) | ~ -300 to -320 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations.

For this compound, an HMBC experiment would be particularly informative. It would show a correlation between the N-methyl protons and the C4 carbon of the oxazole ring, unequivocally confirming the point of attachment of the methylamino group. Furthermore, long-range correlations between the C3-H proton and the C4 and C5 carbons would solidify the assignment of the ring structure beilstein-journals.org. These experiments provide a complete and unambiguous picture of the molecular constitution.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum would display distinct absorption bands corresponding to the vibrations of the oxazole ring and the methylamino substituent.

Key expected vibrations include the N-H stretch of the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl group and the ring C-H would be observed just below and above 3000 cm⁻¹, respectively vscht.cz. The C=N and C=C stretching vibrations within the oxazole ring are expected in the 1500-1650 cm⁻¹ region tandfonline.com. The C-O stretching vibration of the ring is typically found in the 1000-1300 cm⁻¹ range vscht.czesisresearch.org.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Moderate |

| C=N Stretch (Ring) | 1580 - 1620 | Strong |

| C=C Stretch (Ring) | 1450 - 1550 | Moderate-Strong |

| C-O Stretch (Ring) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

For this compound (C₄H₆N₂O, molecular weight: 98.10 g/mol ), a high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its elemental composition. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 98.

The fragmentation of the oxazole ring is well-documented. The parent oxazole (m/z 69) typically fragments via the loss of a hydrogen atom ([M-H]⁺) to form a cyclopropenyl-like cation, or through the loss of HCN ([M-HCN]⁺) clockss.org. The fragmentation of this compound would be significantly influenced by the electron-donating methylamino group, which can direct cleavage pathways. Common fragmentation might involve the loss of a methyl radical (•CH₃) or cleavage of the ring.

| m/z | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 98 | [M]⁺ | Molecular Ion |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical |

| 70 | [M - CO]⁺ or [M - N₂]⁺ | Ring fragmentation |

| 56 | [M - CH₂N₂]⁺ | Ring fragmentation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the absolute conformation of the molecule.

For a closely related compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, crystallographic analysis revealed that the isoxazole (B147169) ring is essentially planar nih.gov. The study also detailed the intermolecular interactions, showing that molecules are linked by N-H···N hydrogen bonds to form a two-dimensional array nih.gov. Similar features would be anticipated for this compound. X-ray analysis would confirm the planarity of the oxazole ring and elucidate the solid-state packing, which is governed by intermolecular hydrogen bonds involving the amine proton and the nitrogen atoms.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8779 (2) |

| b (Å) | 18.8518 (11) |

| c (Å) | 8.2015 (4) |

| β (°) | 100.780 (2) |

| Volume (ų) | 588.99 (5) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the π → π* and n → π* electronic transitions associated with the oxazole ring and its substituents. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one, with the wavelength and intensity of the absorption being characteristic of the molecule's electronic structure.

The electronic spectrum of organic molecules is primarily influenced by the presence of chromophores, which are covalently bonded groups responsible for the absorption of light. In the case of this compound, the 1,2-oxazole ring itself acts as a chromophore. The electronic transitions in such heterocyclic systems typically involve the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. wikipedia.orglibretexts.org

Detailed research findings on the UV-Vis spectroscopic properties of various oxazole derivatives reveal the influence of substituents on their absorption maxima (λmax) and molar absorptivity (ε). While specific experimental data for this compound is not extensively documented in publicly available literature, the electronic behavior can be inferred from studies on structurally similar compounds.

For instance, the introduction of an amino group at the 4-position of the oxazole ring is expected to act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the oxazole ring, leading to a delocalization of electron density. This interaction generally results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to the unsubstituted oxazole.

Furthermore, the methylation of the amino group to form an N-methylamino group can induce a slight additional bathochromic or hypsochromic shift depending on the electronic and steric effects of the methyl group. Theoretical studies on related heterocyclic systems have shown that substitution can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly correlates with the wavelength of maximum absorption.

The electronic transitions in oxazole derivatives are also sensitive to the polarity of the solvent. nih.gov Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), as the lone pair electrons are stabilized by the polar solvent, increasing the energy required for excitation. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) in polar solvents due to the stabilization of the more polar excited state.

To illustrate the typical UV-Vis absorption characteristics of related compounds, the following data tables summarize findings for various substituted oxazole and isoxazole derivatives.

Table 1: UV-Vis Absorption Data for Selected Oxazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |

| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole scielo.br | Ethanol (B145695) | 336 | 1.83 x 104 | π → π |

| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole scielo.br | Ethanol | 374 | - | π → π |

| Phenylazopyrazole Derivative 1 beilstein-journals.org | CH3CN | 345 | - | π → π |

| Phenylazopyrazole Derivative 1 beilstein-journals.org | CH3CN | 432 | - | n → π |

| Phenylazopyrazole Derivative 2 beilstein-journals.org | CH3CN | 368 | - | π → π |

| Phenylazopyrazole Derivative 2 beilstein-journals.org | CH3CN | 451 | - | n → π |

Table 2: Theoretical and Experimental Absorption Data for Related Heterocycles

| Compound | Method | λmax (nm) | Oscillator Strength | Transition |

| 4H-1,2,4-triazol-4-amine eurjchem.com | Experimental (Ethanol) | 205 | - | - |

| 4H-1,2,4-triazol-4-amine eurjchem.com | TD-DFT | 199.8 | 0.147 | π → π* |

| 4-Aminobenzoic Acid sielc.com | Experimental | 278 | - | - |

| 2-Aminophenothiazine nih.gov | Experimental (Acetonitrile) | 450 | <0.01 (Quantum Yield) | Fluorescence Emission |

The data presented in these tables, derived from studies on analogous systems, provides a foundational understanding of the electronic transitions that would be characteristic of this compound. The presence of the amino and methyl substituents on the oxazole core is anticipated to result in distinct absorption bands in the UV region, corresponding to π → π* and potentially n → π* transitions, which would be sensitive to the surrounding chemical environment.

Analytical Methodologies for Chemical Purity and Stereoisomeric Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For N-methyl-1,2-oxazol-4-amine and related heterocyclic compounds, various chromatographic methods are employed to assess purity and monitor synthetic progress.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of non-volatile compounds like this compound. The technique separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. A detector then measures the concentration of each component as it elutes from the column, producing a chromatogram where peak area corresponds to the amount of the substance.

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), specialized chiral HPLC is indispensable for controlling stereoisomeric purity. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is crucial in drug discovery, where enantiomers often exhibit different pharmacological activities. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application. For instance, in the synthesis of chiral 1,2-oxazole derivatives, enantiomeric excesses of up to 97–100% have been confirmed using chiral HPLC analysis. nih.gov

Table 1: Representative Chiral HPLC Parameters for Azole Compounds

| Parameter | Description |

|---|---|

| Columns | Chiralcel IA, IC, IE, OD-H, AD-H; NicoShell |

| Mobile Phase Modes | Reversed Phase (RP), Polar Organic (PO), Normal Phase (NP) |

| NP Solvents | Heptane with a small amount of ethanol (B145695) or isopropanol (B130326) to adjust polarity |

| PO Solvents | Waterless mixtures of polar organic solvents (e.g., acetonitrile, methanol) |

| RP Solvents | Mixtures of an aqueous buffer and a miscible polar organic solvent (e.g., methanol (B129727), acetonitrile) |

| Detection | UV detector, typically at a wavelength such as 245 nm nih.gov |

| Injection Volume | Typically in the microliter range (e.g., 10 μL) nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for volatile and semi-volatile substances. The analysis of amines by GC can be challenging because these basic compounds often adsorb to the chromatographic support, leading to poor peak shape (tailing). labrulez.com To overcome this, specialized columns, such as those treated with potassium hydroxide (B78521) (KOH) to create a more basic surface, are often used. labrulez.com

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra for each separated component. The mass spectrum is a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to spectral libraries. GC-MS data is available in public databases for the parent compound, 1,2-oxazol-4-amine. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis. It is widely employed in synthetic organic chemistry to monitor the progress of a reaction. chemscene.com By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum) and developing it in an appropriate solvent system, chemists can observe the disappearance of starting materials and the appearance of the desired product. nih.gov

Visualization of the separated spots is often achieved under UV light (e.g., 254 nm) or by using chemical staining reagents. mdpi.com In the synthesis of 1,2-oxazole derivatives, TLC is routinely used to confirm the complete conversion of starting materials before proceeding with the work-up and purification of the product. mdpi.com It serves as an indispensable tool for optimizing reaction conditions and guiding the purification process, typically by flash column chromatography. nih.govmdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and supports its structural identification.

This method is a standard procedure for characterizing newly synthesized compounds. For example, in the synthesis of novel heterocyclic compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was used alongside spectroscopic methods (FTIR, NMR) to confirm the structures of the final products. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (C₄H₆N₂O) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 98.10 g/mol | 48.97% |

| Hydrogen | H | 1.008 | 98.10 g/mol | 6.16% |

| Nitrogen | N | 14.007 | 98.10 g/mol | 28.55% |

| Oxygen | O | 15.999 | 98.10 g/mol | 16.31% |

Note: Data is calculated based on the molecular formula and standard atomic weights.

A hypothetical result from an elemental analyzer for a pure sample of this compound would be expected to be very close to these theoretical values, typically within ±0.4%.

Computational and Theoretical Studies on N Methyl 1,2 Oxazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of heterocyclic compounds. For the N-methyl-1,2-oxazol-4-amine molecule, we can infer its electronic characteristics from studies on parent oxazoles, aminoisoxazoles, and their derivatives.

The electronic properties of oxazole (B20620) rings are a subject of considerable interest. DFT analysis performed on various 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives revealed insights into their frontier molecular orbitals (HOMO and LUMO) and associated electronic properties. researchgate.net Such studies typically show that the distribution of electron density is significantly influenced by the nature and position of substituents on the ring. For this compound, the amino group at the 4-position and the methyl group on the nitrogen are expected to be key modulators of its electronic landscape.

The stability of such compounds can be assessed by their band gap energy, with a larger gap generally indicating higher stability. researchgate.net In a study of oxazolisoxazole derivatives, the band gap energies were found to vary with substitution, indicating a range of chemical reactivity and stability. researchgate.net Furthermore, calculations of electronic properties such as electrophilicity, absolute electronegativity, and absolute hardness provide a more nuanced understanding of a molecule's reactivity. researchgate.net For instance, Mulliken atomic charge calculations can identify the most electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its interaction with other chemical species. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale from Analogous Studies |

|---|---|---|

| HOMO-LUMO Gap | Moderate | Substituents on the oxazole ring are known to modulate the band gap. The presence of an amino group is likely to influence the energy of the frontier orbitals. |

| Electron Density | High on the nitrogen and oxygen atoms | Heteroatoms in the oxazole ring and the amino substituent are electronegative, leading to localized electron density. |

| Most Nucleophilic Site | Amino nitrogen and ring nitrogen | The lone pairs of electrons on the nitrogen atoms make them susceptible to electrophilic attack. |

| Most Electrophilic Site | Carbon atoms adjacent to heteroatoms | The electron-withdrawing nature of oxygen and nitrogen can create electron-deficient carbon centers. |

Reaction Mechanism Prediction and Energy Profile Analysis

Theoretical calculations are a cornerstone for predicting reaction mechanisms and analyzing the associated energy profiles. By studying the oxidation reaction of oxazole initiated by OH radicals, researchers have been able to map out the potential reaction pathways, including OH-addition and H-abstraction reactions. rsc.org Such studies, often employing DFT methods coupled with transition state and RRKM theories, can determine the favorability of different reaction channels. rsc.org

For this compound, similar methodologies can be applied to predict its reactivity towards various reagents. The presence of the N-methyl and amino groups would introduce additional reaction pathways compared to the parent oxazole. For instance, the amino group could be a site for electrophilic attack or could participate in condensation reactions. Theoretical studies on the synthesis of isoxazole (B147169) derivatives have explored the condensation reactions of β-enamino ketoesters with hydroxylamine (B1172632), elucidating the plausible mechanistic pathways leading to the formation of the isoxazole ring. nih.gov

Energy profile analysis, a key component of these studies, helps in identifying the transition states and intermediates along a reaction coordinate. This allows for the calculation of activation barriers, which are critical in determining the kinetics of a reaction. For this compound, computational analysis could predict the most likely products of a given reaction and the conditions required to achieve them.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. Molecular modeling and conformational analysis provide insights into the preferred shapes and flexibility of molecules. Studies on oxazole-amino acids have utilized theoretical calculations, supported by experimental data from FTIR, NMR, and X-ray diffraction, to investigate their conformational preferences. nih.govacs.orgacs.org

A key finding in these studies is the presence of stable conformations stabilized by intramolecular hydrogen bonds. nih.govacs.orgacs.org For instance, the β2 conformation in oxazole-alanine is stabilized by an N-H···N hydrogen bond. nih.govacs.orgacs.org In this compound, the presence of the amino group's N-H bond and the ring nitrogen could potentially lead to similar intramolecular interactions, influencing its conformational landscape. The polarity of the environment has also been shown to affect the conformational preferences of oxazole-amino acids, with a decreased tendency to adopt certain conformations in more polar solvents. nih.govacs.orgacs.org

Molecular docking studies, a form of molecular modeling, are used to predict the binding orientation of a molecule to a biological target. ekb.eg In research involving oxazole derivatives as potential cyclooxygenase inhibitors, molecular docking was used to understand the interactions between the compounds and the active sites of COX-1 and COX-2 enzymes. ekb.eg Such approaches could be employed to explore the potential biological targets of this compound.

Table 2: Potential Conformations of this compound

| Conformer | Key Feature | Predicted Stability |

|---|---|---|

| Planar | The methyl group is oriented in the plane of the oxazole ring. | Likely a low-energy conformation due to the aromaticity of the ring. |

| Non-planar | Rotation around the C-N bond of the amino group. | The barrier to rotation is expected to be relatively low, allowing for flexibility. |

| Intramolecular H-bond | Potential for a weak hydrogen bond between the amino hydrogen and the ring nitrogen. | Could contribute to the stability of specific conformers, similar to what is observed in oxazole-amino acids. nih.govacs.orgacs.org |

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models are built using calculated molecular descriptors and experimentally determined properties.

While a specific QSRR study for this compound is not available, research on other oxazole derivatives provides a framework for how such an analysis could be conducted. For example, a computational study on 1,2,4-oxadiazol-5-amine derivatives used molecular mechanics, semi-empirical, ab initio, and DFT methods to calculate various descriptors. researchgate.net These descriptors, which can include net charges, dipole moments, and heats of formation, are then used to build predictive models for properties like drug-likeness and biological activity. researchgate.net

The development of QSRR models for a series of N-substituted 1,2-oxazol-4-amines could allow for the prediction of their reactivity in various chemical transformations. By systematically varying the substituent on the amino group and calculating a range of molecular descriptors, it would be possible to build a model that could predict, for example, the rate of a particular reaction or the equilibrium constant. Such predictive models are invaluable in the rational design of new molecules with desired chemical properties.

Applications of N Methyl 1,2 Oxazol 4 Amine As a Building Block in Advanced Organic Synthesis

The 1,2-oxazole (isoxazole) ring system, particularly when functionalized with an amine group, represents a highly versatile and valuable scaffold in modern organic synthesis. While research may focus on a variety of substituted analogs, the core principles of reactivity and application can be understood through key examples from the literature. The N-methyl-1,2-oxazol-4-amine structure embodies the potential of this heterocyclic motif, serving as a foundational unit for constructing complex molecules with significant applications in medicinal chemistry, catalysis, and materials science. Its utility stems from the unique electronic properties of the isoxazole (B147169) ring and the reactive potential of the amine functionality, which together allow for its incorporation into a diverse array of larger molecular frameworks.

Future Research Trajectories in N Methyl 1,2 Oxazol 4 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary focus of future research will be the development of synthetic routes to N-methyl-1,2-oxazol-4-amine and its analogs that are both highly efficient and atom-economical. Traditional synthetic methods for isoxazole (B147169) derivatives can suffer from drawbacks such as long reaction times, harsh conditions, and the use of toxic solvents. mdpi.com To overcome these limitations, researchers are increasingly turning to greener and more sustainable alternatives.

Multi-component reactions (MCRs) represent a particularly promising avenue for the atom-economical synthesis of substituted isoxazoles. nih.gov These reactions, in which three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and waste reduction. The development of novel MCRs for the synthesis of this compound derivatives will be a key area of investigation.

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is expected to play an increasingly important role in the synthesis of isoxazole compounds. bohrium.comresearchgate.net These techniques can often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. bohrium.comresearchgate.net The application of these technologies to the synthesis of this compound will be a valuable area of exploration.

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Development of novel one-pot syntheses of highly substituted this compound derivatives. |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, enhanced reaction rates | Rapid and efficient synthesis of the this compound core and its derivatives. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, reduced energy consumption, improved yields | Environmentally friendly synthesis under ambient conditions, minimizing byproduct formation. mdpi.com |

| Catalytic Methods | Use of recyclable catalysts, high selectivity | Development of selective catalytic systems for the regioselective synthesis of this compound. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The isoxazole ring is a versatile scaffold that can undergo a variety of chemical transformations. researchgate.net Future research will aim to explore the novel chemical reactivity of this compound to access new chemical space and generate compounds with unique properties.

One area of interest is the functionalization of the N-O bond within the isoxazole ring. researchgate.net Cleavage and subsequent reformation of this bond could provide a pathway to novel heterocyclic systems. Additionally, the development of new cycloaddition reactions involving the isoxazole ring as a dipole or dipolarophile could lead to the synthesis of complex polycyclic structures. nanobioletters.com

The amino group at the 4-position of this compound provides a handle for a wide range of chemical modifications. Future work will likely focus on exploring new reactions of this amino group to introduce diverse functional groups and build more complex molecular architectures.

| Reaction Type | Potential Outcome | Relevance to this compound |

| N-O Bond Cleavage/Reformation | Access to novel heterocyclic scaffolds | Generation of new ring systems derived from the isoxazole core. researchgate.net |

| Cycloaddition Reactions | Synthesis of complex polycyclic compounds | Use of this compound as a building block for the construction of intricate molecular frameworks. nanobioletters.com |

| C-H Functionalization | Direct introduction of functional groups | Efficient and atom-economical modification of the isoxazole ring and its substituents. |

| Ring-Opening Reactions | Formation of acyclic intermediates for further transformation | A strategy to convert the heterocyclic scaffold into linear structures with diverse functionalities. researchgate.net |

Advanced Strategies for Derivatization and Scaffold Diversification

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. rsc.org Future research will focus on developing advanced strategies for the derivatization and diversification of the this compound scaffold to generate libraries of compounds for biological screening.

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries. nanobioletters.com The development of solid-phase synthetic routes to this compound derivatives would enable the high-throughput synthesis of a diverse range of compounds.

Furthermore, the use of modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, will allow for the introduction of a wide variety of substituents onto the isoxazole ring. This will enable the fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with biological targets.

| Diversification Strategy | Description | Application to this compound |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and automation. | High-throughput synthesis of libraries of this compound derivatives for screening. nanobioletters.com |

| Cross-Coupling Reactions | Transition-metal catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. | Introduction of diverse aryl, heteroaryl, and alkyl groups onto the isoxazole scaffold. |

| Combinatorial Chemistry | The systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to form a large array of diverse molecular entities. | Generation of large and diverse libraries of this compound analogs for drug discovery. |

| Late-Stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid diversification of advanced this compound intermediates to create a range of analogs. |

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational approaches has become an indispensable tool in modern chemical research. rsc.org Future investigations into the chemistry of this compound will greatly benefit from a synergistic integration of these two methodologies.

Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. beilstein-journals.org This can help to guide the design of new experiments and to rationalize unexpected results. For example, computational studies can be used to predict the regioselectivity of cycloaddition reactions or to identify the most likely sites of metabolic bioactivation. nih.gov

Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, which can help to prioritize compounds for synthesis and biological testing. nih.gov This integrated approach can significantly accelerate the drug discovery process.

| Methodology | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic properties. beilstein-journals.org |

| Molecular Docking | Prediction of binding modes and affinities of this compound derivatives to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of this compound and its complexes with biomolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. |

Sustainable and Eco-Friendly Synthetic Approaches for Scale-Up

As the potential applications of this compound and its derivatives are explored, the development of sustainable and eco-friendly synthetic approaches for their large-scale production will become increasingly important. This aligns with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. bohrium.com

The use of water as a reaction medium is a key aspect of green chemistry. nih.gov Future research will focus on developing synthetic routes to this compound that can be performed in water or other environmentally benign solvents. The use of biodegradable and renewable starting materials will also be a priority.

Furthermore, the development of continuous-flow processes for the synthesis of this compound offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org The implementation of flow chemistry for the synthesis of this compound will be a key step towards its sustainable and scalable production.

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. |

| Use of Greener Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media. nih.govnih.gov |

| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce energy consumption. mdpi.combohrium.com |

| Continuous-Flow Synthesis | Implementing safer and more efficient continuous manufacturing processes. rsc.org |

Q & A

Basic: What are the most reliable synthetic routes for preparing N-methyl-1,2-oxazol-4-amine?

Methodological Answer:

The synthesis of N-methyl-1,2-oxazol-4-amine typically involves cyclization reactions using precursors such as substituted oxazoles or amides. For example, analogous oxazole derivatives (e.g., 5-cyclobutyl-1,2-oxazol-4-amine) are synthesized via cyclization of β-keto amides or thioamides under acidic or thermal conditions . Multi-step protocols may include protecting group strategies to ensure regioselectivity, followed by deprotection and purification via column chromatography. Reaction optimization often requires adjusting solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to maximize yield .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxazole ring structure and N-methyl substitution. For example:

- ¹H NMR : A singlet at δ 2.3–2.5 ppm confirms the N-methyl group, while protons on the oxazole ring appear as distinct doublets (δ 6.5–8.0 ppm) .

- ¹³C NMR : The oxazole carbons resonate at δ 140–160 ppm, with the N-methyl carbon at δ 30–35 ppm .

Infrared (IR) spectroscopy identifies C=N stretching (~1640 cm⁻¹) and C-O-C vibrations (~1240 cm⁻¹) .

Advanced: What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinases, oxidoreductases). For oxazole analogs, docking into ATP-binding pockets or catalytic sites (e.g., cytochrome P450) reveals potential inhibition mechanisms. Validation requires comparing computed binding energies with experimental IC₅₀ values from enzyme assays .

Advanced: How can machine learning optimize reaction conditions for this compound derivatives?

Methodological Answer:

High-throughput experimentation combined with neural networks (e.g., LabMate.AI ) identifies optimal parameters for yield and purity. For example, decision trees trained on reaction parameters (solvent, catalyst, temperature) can predict ideal conditions for regioselective substitutions. Feature importance analysis prioritizes variables like solvent polarity (logP) and reaction time .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities in oxazole derivatives?

Methodological Answer:

The SHELX suite (e.g., SHELXL for refinement) and ORTEP-III (for thermal ellipsoid visualization) are industry standards. For N-methyl-1,2-oxazol-4-amine analogs, high-resolution X-ray data (≤1.0 Å) resolve bond length discrepancies (e.g., C-N vs. C-O in the oxazole ring). Hydrogen bonding networks are analyzed using Mercury software to validate supramolecular interactions .

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive this compound analogs?

Methodological Answer:

SAR studies compare substituent effects on biological activity. For example:

- Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance antimicrobial activity by increasing electrophilicity.

- Hydrophobic substituents (e.g., cyclobutyl) improve membrane permeability, as shown in MIC assays against S. aureus .

Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioactivity trends .

Advanced: How do hydrogen-bonding patterns influence the crystallinity of this compound?

Methodological Answer:

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) or C(4) chains. For oxazole derivatives, N-H···O interactions between the amine and carbonyl groups stabilize crystal lattices. Poor crystallinity may arise from competing π-π stacking or van der Waals interactions, requiring solvent screening (e.g., ethanol vs. acetonitrile) to optimize diffraction quality .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR-indicated tautomers vs. X-ray-resolved structures) require multi-technique validation:

- Variable-temperature NMR identifies dynamic equilibria (e.g., keto-enol tautomerism).

- DFT calculations (Gaussian, ORCA) predict the most stable conformation, which is cross-checked against crystallographic data .

Advanced: What strategies ensure regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

Directing groups (e.g., -OMe, -NH₂) and catalyst choice (e.g., Pd(OAc)₂ for C-H activation) control regioselectivity. For example, nitration at position 5 is favored using HNO₃/H₂SO₄ at 0°C, while position 3 substitutions require Lewis acids like FeCl₃ . Computational modeling (M06-2X/cc-pVDZ) predicts reactive sites based on Fukui indices .

Advanced: How can proteomics identify the biological targets of this compound in cellular pathways?

Methodological Answer:

Chemical proteomics using affinity chromatography (e.g., biotinylated probes) isolates target proteins from lysates. Mass spectrometry (LC-MS/MS) identifies bound enzymes (e.g., kinases, phosphatases). Functional validation via siRNA knockdown or CRISPR-Cas9 confirms pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.